1,12,15,18,29,32-Hexaoxa-3,10,20,27-tetraazacyclotetratriacontane-2,11,19,28-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,12,15,18,29,32-Hexaoxa-3,10,20,27-tetraazacyclotetratriacontane-2,11,19,28-tetrone is a complex organic compound with a unique macrocyclic structureIts structure consists of multiple oxygen and nitrogen atoms arranged in a cyclic manner, which contributes to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,12,15,18,29,32-Hexaoxa-3,10,20,27-tetraazacyclotetratriacontane-2,11,19,28-tetrone typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of linear precursors containing the necessary functional groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1,12,15,18,29,32-Hexaoxa-3,10,20,27-tetraazacyclotetratriacontane-2,11,19,28-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1,12,15,18,29,32-Hexaoxa-3,10,20,27-tetraazacyclotetratriacontane-2,11,19,28-tetrone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a drug delivery system due to its ability to encapsulate small molecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1,12,15,18,29,32-Hexaoxa-3,10,20,27-tetraazacyclotetratriacontane-2,11,19,28-tetrone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,11,17,24,29,32-Hexaoxa-1,14-diazatetracyclo[12.12.8.05,10.018,23]tetratriacontane : Similar macrocyclic structure with different functional groups .
- 2,11,14,17,20,23-Hexaoxa-1,12(16,4α)-di-(19-nor-ent-beyerane)tetracosaphane-3,10,13,24-tetraone : Another macrocyclic compound with distinct structural features .
Uniqueness
Its ability to form stable complexes with metal ions and its potential use in drug delivery systems set it apart from similar compounds .
Eigenschaften
CAS-Nummer |
82645-96-3 |
---|---|
Molekularformel |
C24H44N4O10 |
Molekulargewicht |
548.6 g/mol |
IUPAC-Name |
1,12,15,18,29,32-hexaoxa-3,10,20,27-tetrazacyclotetratriacontane-2,11,19,28-tetrone |
InChI |
InChI=1S/C24H44N4O10/c29-21-25-9-5-1-2-6-10-26-22(30)36-18-14-34-16-20-38-24(32)28-12-8-4-3-7-11-27-23(31)37-19-15-33-13-17-35-21/h1-20H2,(H,25,29)(H,26,30)(H,27,31)(H,28,32) |
InChI-Schlüssel |
QTFIQOLPNLDUFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCNC(=O)OCCOCCOC(=O)NCCCCCCNC(=O)OCCOCCOC(=O)NCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.